
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their ability to form stable covalent bonds with target proteins .
Mode of Action
It’s known that brominated compounds can undergo nucleophilic substitution reactions with biological targets, while trifluoromethoxy groups can enhance the metabolic stability and lipophilicity of the compound .
Biochemical Pathways
It’s known that brominated and trifluoromethoxylated compounds can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethoxy group can enhance the compound’s metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
The compound’s ability to form stable covalent bonds with target proteins could result in the modulation of their activity .
Biological Activity
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene, a compound characterized by its unique trifluoromethoxy and bromine substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H6BrF3O
- Molecular Weight : 239.03 g/mol
- Structure : The compound features a benzene ring substituted with a bromine atom and a trifluoromethoxy group, contributing to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, particularly in human breast cancer cells .
- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to inhibit enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a crucial role in tumor growth and survival .
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased ROS levels which are implicated in cellular damage and apoptosis .
Biological Activity Data Table
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
Antiproliferative | MCF-7 (Breast Cancer) | 15.4 | |
Enzyme Inhibition | Various Kinases | 12.0 | |
ROS Generation | Human Fibroblasts | 20.5 |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of this compound on MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of the compound on protein kinases involved in cancer signaling pathways. The results indicated that this compound effectively inhibited these kinases, leading to reduced phosphorylation of downstream targets associated with cell proliferation and survival.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. Its ability to induce apoptosis and inhibit key metabolic enzymes positions it as a candidate for further research and development.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene is widely used as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it a valuable intermediate in organic synthesis.
Table 1: Key Reactions Involving this compound
Reaction Type | Example Reaction | Yield (%) |
---|---|---|
Suzuki Coupling | Coupling with aryl boronic acids | 90-95 |
Nucleophilic Substitution | Reaction with amines to form anilines | 85-90 |
Direct Arylation | Pd-catalyzed coupling with heteroarenes | 92-95 |
Biological Applications
Investigations in Medicinal Chemistry:
Research has indicated that compounds similar to this compound exhibit potential biological activity. They are being explored for their roles as enzyme inhibitors and potential therapeutic agents.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound could inhibit key enzymes involved in cancer cell proliferation. The compound's trifluoromethoxy group enhances its binding affinity to biological targets, which is crucial for drug design.
Material Science
Advanced Materials Development:
Due to its unique chemical properties, this compound is utilized in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable characteristics such as increased thermal stability and chemical resistance.
Table 2: Properties of Materials Developed Using this compound
Material Type | Property Enhanced | Application Area |
---|---|---|
Polymers | Thermal stability | Electronics |
Coatings | Chemical resistance | Protective coatings |
Industrial Applications
Use in Agrochemicals and Specialty Chemicals:
The compound is also important in the production of agrochemicals and specialty chemicals. Its ability to act as a precursor for various functionalized products makes it valuable in industrial applications.
Case Study: Pesticide Development
Research has shown that derivatives of this compound can be effective as fungicides, demonstrating significant activity against various plant pathogens. This application highlights the compound's utility beyond traditional organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene?
The compound is typically synthesized via electrophilic aromatic bromination. For example, bromination of 2-methyl-1-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ under controlled temperatures (0–25°C). Post-reaction purification involves column chromatography or recrystallization, with characterization by , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Similar methods are employed for structurally related brominated trifluoromethoxy compounds .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection and refinement are performed using the SHELX suite (e.g., SHELXL for refinement), which handles anisotropic displacement parameters and hydrogen atom positioning. The trifluoromethoxy group’s orientation and potential disorder are resolved using iterative least-squares refinement .
Q. What analytical techniques are used to assess purity and stability?
Purity is verified via HPLC (reverse-phase C18 column, acetonitrile/water gradient) coupled with UV detection. Stability under ambient and reactive conditions (e.g., light, humidity) is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in medicinal chemistry for synthesizing fluorinated drug candidates (e.g., kinase inhibitors) and in materials science for developing liquid crystals or thermally stable polymers. The bromine atom enables cross-coupling reactions (Suzuki, Ullmann) to introduce functional groups .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization?
Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. The electron-withdrawing trifluoromethoxy group directs substitution to the para position relative to the methyl group. Solvent effects are modeled using the polarizable continuum model (PCM) .
Q. What challenges arise in crystallographic refinement of this compound?
The trifluoromethoxy group often exhibits rotational disorder, requiring multi-component modeling in SHELXL. High-resolution data (≤1.0 Å) and restraints on bond lengths/angles improve convergence. Twinning, if present, is addressed using the TWIN/BASF commands. Hydrogen bonding interactions are validated using Hirshfeld surface analysis .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
Steric hindrance from the methyl group slows oxidative addition in palladium-catalyzed couplings. Electronic effects from the trifluoromethoxy group reduce electron density at the bromine-bearing carbon, necessitating optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C). Kinetic studies via in situ NMR monitor reaction progress .
Q. What strategies resolve contradictions in reported synthetic yields?
Divergent yields often stem from impurities in starting materials or moisture-sensitive catalysts. Methodological optimization includes rigorous drying of solvents (molecular sieves) and using alternative brominating agents (e.g., N-bromosuccinimide with catalytic H₂SO₄). Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry) for reproducibility .
Q. Methodological Tables
Table 1: Key Crystallographic Data for this compound
Parameter | Value |
---|---|
Space group | P2₁/c |
Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 15.67 Å |
Resolution | 0.84 Å |
R-factor | 0.032 |
Disorder modeling | Two-part model for CF₃O group |
Table 2: DFT-Calculated Reactivity Descriptors
Descriptor | Value (eV) |
---|---|
HOMO Energy | -6.78 |
LUMO Energy | -1.92 |
Electrophilicity Index | 3.45 |
Properties
IUPAC Name |
4-bromo-2-methyl-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSOCFCWLQJWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654240 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-26-0 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 887268-26-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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